![molecular formula C6H9NO2 B2917650 3,4-Dimethylpyrrolidine-2,5-dione CAS No. 33425-47-7](/img/structure/B2917650.png)
3,4-Dimethylpyrrolidine-2,5-dione
Overview
Description
3,4-Dimethylpyrrolidine-2,5-dione is a chemical compound with the CAS Number: 33425-47-7 . It has a molecular weight of 127.14 and its IUPAC name is 3,4-dimethyl-2,5-pyrrolidinedione .
Molecular Structure Analysis
The molecular formula of this compound is C6H9NO2 . Its InChI Code is 1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9) .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 127.14100 . Its exact mass is 127.06300 and it has a LogP value of 0.24380 .Scientific Research Applications
Photochemical Properties
The photochemical reactivity of 3,4-Dimethylpyrrolidine-2,5-dione derivatives has been studied extensively. In research conducted by Ihlefeld and Margaretha (1992), derivatives of this compound were shown to engage in various photochemical reactions like [2 + 2] photocycloaddition and photoreduction. The presence of N-substituents notably influences these photochemical behaviors, highlighting the compound's potential in photochemistry applications Ihlefeld & Margaretha, 1992.
Sulfenylation Reactions
Seitz and Needham (1983) described the conditions for mono- and bissulfenylation of N-methyl-3,3-dimethylpyrrolidine-2,5-dione. Their study explored the impact of various factors like solvent, base, and electrophile on product distribution, indicating the compound's role in sulfenylation reactions Seitz & Needham, 1983.
Conversion to Maleimide
Yan et al. (2018) discovered that trans-3,4-dihydroxypyrrolidine-2,5-dione could be converted to maleimide through tosylation, a finding that has implications for organic synthesis and the understanding of the properties of pyrrolidine-2,5-diones Yan et al., 2018.
Anti-inflammatory Activities
Chien et al. (2008) isolated new compounds from Antrodia camphorata, including derivatives of pyrrolidine-2,5-dione, which demonstrated significant anti-inflammatory effects on macrophage-mediated responses Chien et al., 2008.
Synthesis of Anti-Inflammatory Agents
Paprocka et al. (2022) synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, studying their structural and biological properties, including anti-inflammatory activity. This research further emphasizes the medicinal chemistry applications of this compound Paprocka et al., 2022.
Corrosion Inhibition
Chafiq et al. (2020) explored the inhibition properties of derivatives of pyrrolidine-2,5-dione for mild steel corrosion in acidic solutions. Their findings suggest applications in materials chemistry, particularly in corrosion prevention Chafiq et al., 2020.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3,4-dimethylpyrrolidine-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDOXQYWUITYNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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